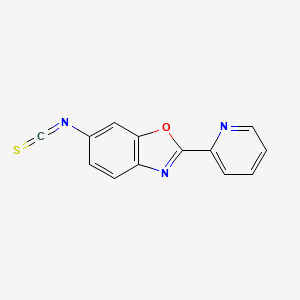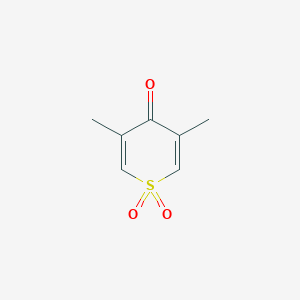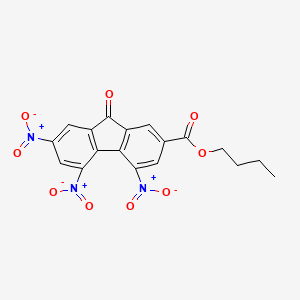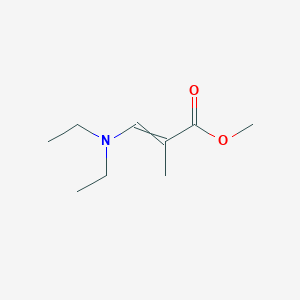![molecular formula C12H10ClNS B14583365 Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- CAS No. 61323-32-8](/img/structure/B14583365.png)
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- is a heterocyclic compound that belongs to the thienoquinoline family This compound is characterized by a fused ring system consisting of a thiophene ring and a quinoline ring The presence of a chlorine atom at the 7th position and a methyl group at the 4th position adds to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the preparation of 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid, which is then subjected to reductive cyclization using stannous chloride dihydrate . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .
Industrial Production Methods
Industrial production methods for Thieno[2,3-b]quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation, alkylation, and acylation reactions are common, where the chlorine atom or other substituents can be replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the thienoquinoline scaffold.
類似化合物との比較
Similar Compounds
Similar compounds include other thienoquinoline derivatives such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine . These compounds share a similar fused ring system but differ in the position and nature of the substituents.
Uniqueness
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- is unique due to the specific arrangement of its chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
CAS番号 |
61323-32-8 |
|---|---|
分子式 |
C12H10ClNS |
分子量 |
235.73 g/mol |
IUPAC名 |
7-chloro-4-methyl-2,3-dihydrothieno[2,3-b]quinoline |
InChI |
InChI=1S/C12H10ClNS/c1-7-9-3-2-8(13)6-11(9)14-12-10(7)4-5-15-12/h2-3,6H,4-5H2,1H3 |
InChIキー |
NGDDWWCWKDKJGG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=CC2=NC3=C1CCS3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14583289.png)
![1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14583290.png)


![8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one](/img/structure/B14583312.png)
![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)

![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)


![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)



